4-(Heptan-2-ylamino)-4-oxobutanoic acid
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Overview
Description
4-(Heptan-2-ylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes an amino group, a ketone group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptan-2-ylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of heptan-2-amine with succinic anhydride. The reaction proceeds as follows:
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Step 1: Formation of the Amide Bond
Reactants: Heptan-2-amine and succinic anhydride
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Product: N-(Heptan-2-yl)succinimide
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Step 2: Hydrolysis of the Imide
Reactants: N-(Heptan-2-yl)succinimide and water
Conditions: The hydrolysis is performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Heptan-2-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: this compound can be converted to 4-(Heptan-2-ylamino)-4-oxobutanedioic acid.
Reduction: The reduction of the ketone group yields 4-(Heptan-2-ylamino)-4-hydroxybutanoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the substituents used.
Scientific Research Applications
4-(Heptan-2-ylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Heptan-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ketone and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexan-2-ylamino)-4-oxobutanoic acid
- 4-(Octan-2-ylamino)-4-oxobutanoic acid
- 4-(Nonan-2-ylamino)-4-oxobutanoic acid
Comparison
4-(Heptan-2-ylamino)-4-oxobutanoic acid is unique due to its specific heptan-2-yl substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(heptan-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-9(2)12-10(13)7-8-11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
GWBNUBOSHDCDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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